molecular formula C19H24N2O3 B2415361 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea CAS No. 1448029-13-7

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2415361
CAS No.: 1448029-13-7
M. Wt: 328.412
InChI Key: ISQUIDQPTFGHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes methoxy, tolyl, phenoxy, and urea functional groups. This compound is of interest due to its potential biological activities and its role in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea typically involves the reaction of 2-methoxy-2-(o-tolyl)ethylamine with 2-phenoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy and tolyl groups can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea can be compared with other similar compounds, such as:

    1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenylethyl)urea: Similar structure but with a phenylethyl group instead of a phenoxyethyl group.

    1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-chloroethyl)urea: Contains a chloroethyl group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(2-phenoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-15-8-6-7-11-17(15)18(23-2)14-21-19(22)20-12-13-24-16-9-4-3-5-10-16/h3-11,18H,12-14H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQUIDQPTFGHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NCCOC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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